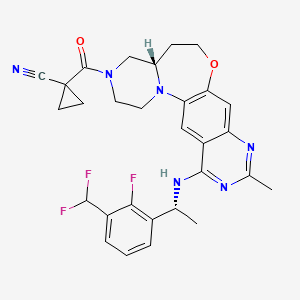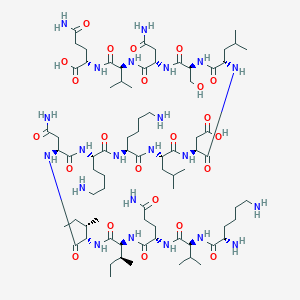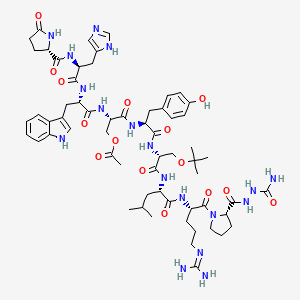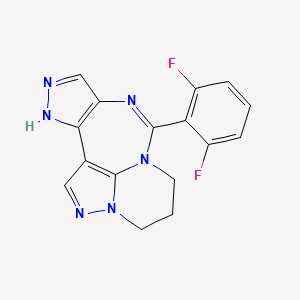
Caspase-8-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Caspase-8-IN-1 is a small molecule inhibitor specifically designed to target and inhibit the activity of caspase-8, an enzyme that plays a crucial role in the process of apoptosis (programmed cell death). Caspase-8 is an initiator caspase that is activated in response to various apoptotic signals and is involved in the extrinsic pathway of apoptosis. By inhibiting caspase-8, this compound can modulate apoptotic processes, making it a valuable tool in scientific research and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Caspase-8-IN-1 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route may involve the use of various reagents and catalysts to achieve the desired chemical transformations. Specific details on the synthetic routes and reaction conditions for this compound are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring consistency, purity, and yield. This process may include optimization of reaction conditions, purification techniques, and quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Caspase-8-IN-1 can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired chemical transformations .
Major Products Formed
The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups .
Scientific Research Applications
Caspase-8-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the chemical properties and reactivity of caspase-8 inhibitors.
Biology: Employed in cell biology research to investigate the role of caspase-8 in apoptosis and other cellular processes.
Medicine: Explored as a potential therapeutic agent for diseases involving dysregulated apoptosis, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting caspase-8 .
Mechanism of Action
Caspase-8-IN-1 exerts its effects by binding to the active site of caspase-8, thereby inhibiting its enzymatic activity. This inhibition prevents the cleavage of downstream substrates involved in the apoptotic pathway, ultimately blocking the progression of apoptosis. The molecular targets of this compound include the catalytic cysteine residue in the active site of caspase-8, and the pathways involved include the extrinsic apoptotic pathway and the death receptor signaling pathway .
Comparison with Similar Compounds
Caspase-8-IN-1 can be compared with other caspase inhibitors, such as:
Caspase-3-IN-1: Inhibits caspase-3, another key enzyme in the apoptotic pathway.
Caspase-9-IN-1: Targets caspase-9, which is involved in the intrinsic pathway of apoptosis.
Z-VAD-FMK: A broad-spectrum caspase inhibitor that targets multiple caspases
This compound is unique in its specificity for caspase-8, making it a valuable tool for studying the specific role of caspase-8 in apoptosis and related processes. Its selectivity allows for more precise modulation of apoptotic pathways compared to broad-spectrum inhibitors .
Properties
Molecular Formula |
C95H162N20O26 |
|---|---|
Molecular Weight |
2000.4 g/mol |
IUPAC Name |
(4S)-4-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-5-[[(2S,3R)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C95H162N20O26/c1-27-52(18)75(92(138)103-62(32-33-71(119)120)82(128)113-76(59(25)117)93(139)102-61(43-116)42-72(121)122)112-89(135)70-31-28-34-114(70)94(140)58(24)101-84(130)64(37-45(4)5)107-85(131)65(38-46(6)7)104-78(124)54(20)98-83(129)63(36-44(2)3)106-86(132)67(40-48(10)11)108-91(137)74(51(16)17)111-81(127)57(23)99-88(134)69-30-29-35-115(69)95(141)68(41-49(12)13)109-87(133)66(39-47(8)9)105-79(125)55(21)100-90(136)73(50(14)15)110-80(126)56(22)97-77(123)53(19)96-60(26)118/h43-59,61-70,73-76,117H,27-42H2,1-26H3,(H,96,118)(H,97,123)(H,98,129)(H,99,134)(H,100,136)(H,101,130)(H,102,139)(H,103,138)(H,104,124)(H,105,125)(H,106,132)(H,107,131)(H,108,137)(H,109,133)(H,110,126)(H,111,127)(H,112,135)(H,113,128)(H,119,120)(H,121,122)/t52-,53-,54-,55-,56-,57-,58-,59+,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,73-,74-,75-,76-/m0/s1 |
InChI Key |
JTCOYJXFAGGBGS-IVGKSQGSSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)C |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C=O)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(9aS)-N-[(4-bromophenyl)methyl]-6-[(2S)-butan-2-yl]-8-[(4-methoxynaphthalen-1-yl)methyl]-4,7-dioxo-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide](/img/structure/B12397880.png)
![4-(3,8-diazabicyclo[3.2.1]octan-8-yl)-7-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine](/img/structure/B12397887.png)


![N-[1-[(2R,3S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12397904.png)
